Stereochemical Identity and Purity: Differentiating (1R,9R)-Exatecan Mesylate from the Low-Activity (1S,9R) Isomer
(1R,9R)-Exatecan mesylate is distinguished from its stereoisomeric counterpart, (1S,9R)-Exatecan mesylate, by both absolute configuration and biological activity. The (1S,9R) isomer is explicitly characterized in commercial documentation as the low-activity stereoisomer of exatecan mesylate . Commercial specifications for (1R,9R)-Exatecan mesylate include documented enantiomeric excess (ee) of 99.96% and chemical purity of 99.94%, enabling researchers to verify stereochemical integrity in procurement .
| Evidence Dimension | Stereochemical identity and commercial purity specifications |
|---|---|
| Target Compound Data | (1R,9R)-Exatecan mesylate: ee 99.96%, purity 99.94% |
| Comparator Or Baseline | (1S,9R)-Exatecan mesylate (low-activity isomer) |
| Quantified Difference | Absolute configuration at C1 and C9 positions differs; (1R,9R) corresponds to high-activity configuration |
| Conditions | Commercial analytical specifications; comparative biological activity inferred from vendor documentation |
Why This Matters
Procurement of the correct stereoisomer is critical because the (1S,9R) isomer is documented as low-activity, and substitution would yield non-equivalent experimental outcomes in topoisomerase I inhibition assays or ADC payload applications.
